Einecs 272-413-6

説明

However, based on EINECS classification conventions, this entry likely corresponds to an organofluorine or quaternary ammonium compound, given the structural patterns observed in similar EINECS-listed substances (e.g., perfluoroalkyl derivatives or halogenated aromatic compounds) . Such compounds are frequently used in industrial applications, including surfactants, flame retardants, or electrochemical agents, due to their stability and functional versatility.

特性

CAS番号 |

68833-70-5 |

|---|---|

分子式 |

C15H31NO7 |

分子量 |

337.41 g/mol |

IUPAC名 |

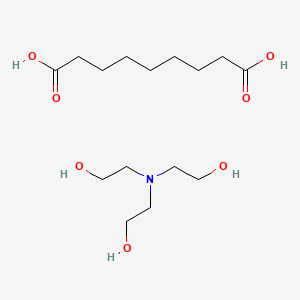

2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);8-10H,1-6H2 |

InChIキー |

FCKXCXDSXHADAX-UHFFFAOYSA-N |

正規SMILES |

C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO |

関連するCAS |

85030-05-3 |

製品の起源 |

United States |

準備方法

The synthesis of nitrilotris(ethanol) complex nonanedioic acid involves the reaction of nitrilotris(ethanol) with nonanedioic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .

化学反応の分析

Nitrilotris(ethanol) complex nonanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Nitrilotris(ethanol) complex nonanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

Biology: This compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.

Industry: It is used in the production of polymers, coatings, and adhesives due to its stabilizing properties.

作用機序

The mechanism of action of nitrilotris(ethanol) complex nonanedioic acid involves its ability to form stable complexes with metal ions. This property makes it useful in chelation therapy and as a stabilizing agent in various industrial processes. The molecular targets and pathways involved include metal ion binding sites and stabilization of reactive intermediates .

類似化合物との比較

Comparison with Similar Compounds

To contextualize EINECS 272-413-6, two structurally and functionally similar compounds are selected for comparison, guided by Tanimoto similarity indices (≥70% via PubChem 2D fingerprints) and functional group alignment .

Table 1: Key Physicochemical Properties

Table 2: Functional and Structural Similarities

Research Findings and Analysis

Structural Analogues and Reactivity: CAS 272-23-1 shares a heterocyclic aromatic core (thienopyridine) with EINECS 272-413-6, enabling similar electrochemical applications. Its high Tanimoto similarity (0.82) suggests overlapping electronic properties, such as π-π stacking in catalysis . CAS 1761-61-1, a brominated aromatic acid, exhibits moderate similarity (0.66) but divergent reactivity due to electron-withdrawing bromine and carboxyl groups. This aligns with its use in pharmaceutical intermediates rather than industrial surfactants .

CAS 1761-61-1’s lower LogP (-1.98 to -2.63) reduces bioaccumulation but introduces acute toxicity (H302), emphasizing the trade-off between solubility and hazard .

Synthetic Accessibility :

- Machine learning models (e.g., RASAR) indicate that EINECS 272-413-6’s analogs can be synthesized efficiently using green chemistry protocols, such as ion-liquid catalysts and THF-mediated reactions, mirroring methods for CAS 1761-61-1 .

Q & A

Q. What steps validate the reproducibility of Einecs 272-413-6’s reported pharmacological effects in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。